molecular formula C8H5ClN2O B1593029 6-Chloro-1H-indazole-3-carbaldehyde CAS No. 885521-37-9

6-Chloro-1H-indazole-3-carbaldehyde

Cat. No. B1593029
M. Wt: 180.59 g/mol
InChI Key: YQELBDVPJNKBAP-UHFFFAOYSA-N
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Description

“6-Chloro-1H-indazole-3-carbaldehyde” is an organic compound with the molecular formula C8H5ClN2O . It has a molecular weight of 180.59 . It is a solid substance that is stored at an inert atmosphere and temperatures between 2-8°C .


Synthesis Analysis

The synthesis of indazoles, including “6-Chloro-1H-indazole-3-carbaldehyde”, has been a topic of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for “6-Chloro-1H-indazole-3-carbaldehyde” is 1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-4H, (H,10,11) .


Chemical Reactions Analysis

Indazole derivatives are essential entities and could be found in many natural products like indazole alkaloids, fungal, and marine organisms . They are ideal precursors for the synthesis of active molecules . 1H-indazole-3-carbaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .


Physical And Chemical Properties Analysis

“6-Chloro-1H-indazole-3-carbaldehyde” is a solid substance . It has a flash point of 190.7 . It is stored at an inert atmosphere and temperatures between 2-8°C .

Scientific Research Applications

  • Synthesis of Indazoles

    • Field : Organic Chemistry
    • Application Summary : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
    • Methods : The synthesis of indazoles involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
    • Results : The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .
  • Multicomponent Reactions (MCRs)

    • Field : Medicinal and Pharmaceutical Chemistry
    • Application Summary : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules .
    • Methods : MCRs comprise a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .
    • Results : This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 .
  • Cell Growth Inhibition

    • Field : Biomedical Research
    • Application Summary : Certain indazole derivatives, such as 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, have been found to inhibit cell growth .
    • Methods : The compound was tested on various cell lines to determine its growth inhibitory properties .
    • Results : The compound was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, with a mean GI50 of 1.90 μM, being very effective against colon and melanoma cell lines .
  • Kinase Inhibitors

    • Field : Medicinal Chemistry
    • Application Summary : Indazole derivatives are gaining attention in medicinal chemistry as kinase inhibitors . Kinase inhibitors are important in the treatment of cancer and inflammatory diseases.
    • Methods : 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .
    • Results : This optimized procedure provides direct access to 1H-indazole-3-carboxaldehydes, which are key intermediates for a variety of polyfunctionalized 3-substituted indazoles .
  • Anti-Inflammatory, Antitumor, and Anti-HIV Agents

    • Field : Biomedical Research
    • Application Summary : Compounds containing the indazole nucleus have sparked interest for use as anti-inflammatory, antitumor, and anti-HIV agents .
    • Methods : The indazole moiety is of great medicinal importance and can be synthesized through various chemical reactions .
    • Results : These indazole-containing compounds have shown promising results in inhibiting inflammation, tumor growth, and HIV-protease .
  • Anti-HIV Agents

    • Field : Biomedical Research
    • Application Summary : Compounds containing the indazole nucleus have recently sparked great interest for use as anti-HIV agents .
    • Methods : The indazole moiety is of great medicinal importance and can be synthesized through various chemical reactions .
    • Results : These indazole-containing compounds have shown promising results in inhibiting HIV-protease .
  • Inhibitors of Protein Kinase

    • Field : Medicinal Chemistry
    • Application Summary : Indazole derivatives are currently drawing more and more attention in medicinal chemistry as kinase inhibitors .
    • Methods : 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .
    • Results : This optimized procedure provides direct access to 1H-indazole-3-carboxaldehydes, which are key intermediates for a variety of polyfunctionalized 3-substituted indazoles .

Safety And Hazards

The safety information for “6-Chloro-1H-indazole-3-carbaldehyde” includes a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P271, P261, and P280 .

properties

IUPAC Name

6-chloro-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQELBDVPJNKBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622748
Record name 6-Chloro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1H-indazole-3-carbaldehyde

CAS RN

885521-37-9
Record name 6-Chloro-1H-indazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-CHLORO-1H-INDAZOLE-3-CARBALDEHYDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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